molecular formula C6H4Cl2N2O B1460099 N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride CAS No. 1009562-96-2

N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride

Cat. No.: B1460099
CAS No.: 1009562-96-2
M. Wt: 191.01 g/mol
InChI Key: GBBSGMJSYPKLEZ-POHAHGRESA-N
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Description

N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactions

Oxidative Chlorination and Bromination Reactions : The compound N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride, under specific conditions, undergoes oxidative chlorination and bromination. These processes result in the formation of various substituted products, showcasing the compound's reactivity and potential for further chemical transformations. Notably, reactions with acetic anhydride lead to the formation of nitriles or O-acetyl derivatives, highlighting its versatility in organic synthesis. Furthermore, its interaction with acetic acid or potassium iodide yields uracil-5-hydroxamic acid derivatives, which are converted into methyl esters and hydroximic acid amides, indicating its utility in the synthesis of heterocyclic compounds (Chernikova et al., 2019).

Synthesis and Biological Activities

Creation of Novel Derivatives : A series of novel derivatives involving the this compound framework has been synthesized. These derivatives have been evaluated for their insecticidal and fungicidal activities, showcasing the compound's potential in developing agrochemicals. The structural determination of these compounds through various spectroscopic techniques confirms their synthesis and provides a basis for understanding their biological activities (Zhu et al., 2014).

Catalytic Applications

C-C Cross-Coupling Reactions : Chloro-ruthenium complexes featuring N-(aryl)pyridine-2-aldimines as ancillary ligands, including those derived from this compound, have shown efficacy in catalyzing C-C cross-coupling reactions. These reactions are crucial for the synthesis of diaryl ketones, highlighting the compound's role in facilitating important organic transformations. The structural characterization of these complexes and their electrochemical properties further elucidate their catalytic mechanisms (Dey et al., 2014).

Environmental Applications

Synthesis of Organic Carbonates : Hydroxy-containing ionic liquids, derived from this compound, have been utilized as catalysts in the synthesis of organic carbonates from epoxides and CO2. This application is particularly relevant in the context of carbon capture and utilization, demonstrating the compound's potential in contributing to sustainable chemical processes (Lyubimov et al., 2020).

Properties

IUPAC Name

(2Z)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSGMJSYPKLEZ-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1Cl)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride
Reactant of Route 2
Reactant of Route 2
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.